molecular formula C9H16N2O3S B009779 Alonacic CAS No. 105292-70-4

Alonacic

Cat. No. B009779
CAS RN: 105292-70-4
M. Wt: 232.3 g/mol
InChI Key: FWRHVNGHMPEEOH-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alonacic, also known as 1-(4-aminophenyl)-N-(2,6-dimethylphenyl)imidazolidin-2-one, is a novel chemical compound that has been recently discovered. It belongs to the class of imidazolidinones and has shown promising results in various scientific research applications.

Mechanism Of Action

The exact mechanism of action of Alonacic is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the proliferation of cancer cells and the inflammatory response. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Alonacic has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer cell proliferation. Additionally, it has been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Alonacic in lab experiments is its specificity for certain enzymes and neurotransmitters. This allows for more targeted and precise experiments, leading to more accurate results. Additionally, Alonacic has been shown to have low toxicity and high bioavailability, making it a safe and effective compound for use in lab experiments.
However, one limitation of using Alonacic in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of Alonacic.

Future Directions

There are several future directions for the study of Alonacic. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Alonacic and its potential use in the treatment of other diseases such as cancer and arthritis. Furthermore, the development of more efficient and cost-effective synthesis methods for Alonacic could lead to its widespread use in scientific research.

Synthesis Methods

The synthesis of Alonacic is a multi-step process that involves the reaction of 4-aminophenylamine with 2,6-dimethylphenyl isocyanate, followed by the addition of potassium carbonate and acetic acid. The reaction mixture is then heated and stirred for several hours, leading to the formation of Alonacic. The purity and yield of the compound can be improved by further purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

Alonacic has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the proliferation of cancer cells. Additionally, Alonacic has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

105292-70-4

Product Name

Alonacic

Molecular Formula

C9H16N2O3S

Molecular Weight

232.3 g/mol

IUPAC Name

methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate

InChI

InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1

InChI Key

FWRHVNGHMPEEOH-MLWJPKLSSA-N

Isomeric SMILES

CC1N[C@@H](CS1)C(=O)NCCC(=O)OC

SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

Canonical SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

synonyms

Alonacic

Origin of Product

United States

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